molecular formula C20H23ClN2O2 B2882483 3-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954246-70-9

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2882483
CAS RN: 954246-70-9
M. Wt: 358.87
InChI Key: HFJDSFRCAVXRSI-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Mitosis Inhibition in Plant Cells

Research has shown that certain benzamide derivatives, such as N-(1,1-dimethylpropynyl)-3-chlorobenzamide, act as powerful and selective inhibitors of mitosis in plant cells. This effect is demonstrated by characteristic changes in seedlings across various species, suggesting potential applications in agriculture and plant biology for controlling growth or development (Merlin et al., 1987).

Synthesis and Structural Analysis

Another avenue of research involves the synthesis and characterization of benzamide derivatives. For instance, studies have described the one-pot synthesis of 2-arylbenzoxazole derivatives via Cu(I) catalyzed coupling, showcasing the versatility of benzamide compounds in creating heterocyclic structures that could have implications in materials science and pharmaceutical development (Miao et al., 2015).

Molecular Structure and Spectroscopic Investigations

Further, detailed spectroscopic investigations, including IR, NMR, and UV-Vis analyses, alongside X-ray diffraction studies, have provided insights into the molecular structure and electronic properties of benzamide derivatives. Such studies are crucial for understanding the reactivity, stability, and potential applications of these compounds in developing new materials or as models for more complex biological molecules (Demir et al., 2016).

Environmental and Biological Applications

Benzamide derivatives have also been explored for environmental applications, such as in the photocatalytic degradation of pollutants. The interaction of these compounds with catalysts like titanium dioxide under certain conditions has been investigated for the degradation of specific herbicides, indicating their potential role in environmental remediation technologies (Torimoto et al., 1996).

properties

IUPAC Name

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDSFRCAVXRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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